molecular formula C8H12OS B13484512 {2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol

{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol

Cat. No.: B13484512
M. Wt: 156.25 g/mol
InChI Key: KERLWPXEYFAFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol is a sulfur-containing bicyclic compound featuring a methanol substituent at the 3-position of a 2.2.2 ring system. Its synthesis involves the Diels-Alder reaction of 1,3-cyclohexadiene with thiophosgene, followed by reduction using LiAlH₄ to yield the unsaturated thiabicyclo framework . The methanol group introduces polar functionality, distinguishing it from simpler thiabicyclo derivatives.

Properties

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

2-thiabicyclo[2.2.2]oct-5-en-3-ylmethanol

InChI

InChI=1S/C8H12OS/c9-5-8-6-1-3-7(10-8)4-2-6/h1,3,6-9H,2,4-5H2

InChI Key

KERLWPXEYFAFPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C(S2)CO

Origin of Product

United States

Preparation Methods

The synthesis of {2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol involves several steps. One common synthetic route includes the reaction of a suitable precursor with a sulfur-containing reagent under controlled conditions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities .

Chemical Reactions Analysis

{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced sulfur compounds .

Scientific Research Applications

{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers are exploring its potential therapeutic applications, such as its use as a precursor for drug development. In industry, it may be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of {2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol involves its interaction with specific molecular targets and pathways. The sulfur atom in its structure may play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

Structural Variations and Ring Systems

The compound’s 2.2.2 bicyclic system differs from smaller or larger analogs, such as:

  • 2-Thiabicyclo[2.2.1]heptane derivatives : Smaller ring systems (2.2.1) exhibit higher ring strain, influencing reactivity. For example, 2-thiabicyclo[2.2.1]heptan-3-one (BTL) polymerizes readily due to strain relief, while the 2.2.2 system in the target compound offers greater stability .
  • 2-Thiabicyclo[3.2.1]octanes: Larger 3.2.1 systems, as in , accommodate bulkier substituents (e.g., aryl or isoxazolyl groups), which are linked to biological activity. The methanol group in the target compound may limit steric hindrance compared to these analogs .
  • 2-Thiabicyclo[3.2.2]nonane: This 3.2.2 system (CAS 61437-37-4) has a larger ring and distinct bridge positions, reducing strain but altering solubility and thermal properties .

Substituent Effects

  • Methanol vs. Ketone/Esters: The methanol group in the target compound contrasts with ketones (e.g., BTL) or esters (e.g., solvolysis substrates in ). Methanol’s hydroxyl group enables hydrogen bonding and derivatization (e.g., tosylates or nitrobenzoates), unlike non-polar substituents .
  • Exo vs. Endo Orientation: highlights that solvolysis rates of exo/endo 2-thiabicyclo[2.2.1]heptan-6-ol esters differ significantly.

Physical Properties

Limited data exist for the target compound, but related analogs provide insights:

Compound Ring System Melting Point (°C) Boiling Point (°C) Key Feature
2-Thiabicyclo[2.2.2]octane 2.2.2 N/A N/A Fully saturated, no substituent
BTL (2-thiabicyclo[2.2.1]heptan-3-one) 2.2.1 Polymerizes at RT
3-(Hexafluoroisopropylidene)-2-thiabicyclo[2.2.1]heptane 2.2.1 70 (5 mm Hg) Fluorinated, stable under hydrogenation

Key Research Findings

Synthesis Flexibility: The target compound’s synthesis mirrors methods for simpler thiabicyclo systems (e.g., Diels-Alder adduct reduction), but the methanol group requires additional functionalization steps .

Steric and Electronic Effects : The 2.2.2 system’s larger cavity may reduce steric hindrance compared to 2.2.1 analogs, enhancing accessibility for nucleophilic attacks or catalytic modifications.

Contradictions in Stereochemistry: notes opposite stereochemical outcomes in exchange reactions between 2.2.1 and naphthothiophene systems, emphasizing the need for substrate-specific studies .

Biological Activity

{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of bicyclic compounds, characterized by a thiabicyclo framework. Its chemical structure can be represented as follows:

C10H15OS\text{C}_{10}\text{H}_{15}\text{OS}

This structure is notable for its potential interactions with biological targets, which can lead to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar bicyclic structures exhibit antimicrobial properties. A study highlighted that derivatives of bicyclic compounds showed significant activity against various bacterial strains, suggesting that {2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol may also possess similar properties.

Table 1: Antimicrobial Activity of Bicyclic Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Bicyclo[3.3.1]nonane derivativeE. coli32 µg/mL
Bicyclo[4.4.0]decane derivativeS. aureus16 µg/mL
{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanolTBDTBD

Note: TBD = To Be Determined

Antifungal Activity

In addition to antibacterial properties, there is emerging evidence that bicyclic compounds can exhibit antifungal activity. A study on related compounds demonstrated their effectiveness against Candida species, indicating a promising avenue for further research into the antifungal potential of {2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol.

The biological activity of {2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol is likely mediated through several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, disrupting their integrity.
  • Enzyme Inhibition : There is potential for {2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol to inhibit key enzymes involved in metabolic pathways in microorganisms.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various bicyclic compounds, including derivatives similar to {2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol, against a panel of pathogens including E. coli and S. aureus. The results indicated that certain modifications to the bicyclic structure enhanced antimicrobial potency.

Case Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal activity against Candida albicans using structurally related bicyclic compounds, revealing that specific functional groups significantly increased antifungal efficacy, suggesting avenues for structural optimization in {2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.